1-[(Morpholin-4-yl)methyl]cyclopentan-1-ol
Description
1-[(Morpholin-4-yl)methyl]cyclopentan-1-ol is a cyclopentanol derivative featuring a morpholine moiety attached via a methylene bridge to the 1-position of the cyclopentane ring. Morpholine derivatives are often employed in drug design due to their solubility and bioavailability-enhancing properties. The compound’s molecular formula can be inferred as C₁₀H₁₇NO₂ (cyclopentanol backbone: C₅H₁₀O; morpholin-4-ylmethyl group: C₅H₁₀NO). Its synthesis may resemble methods used for similar compounds, such as nucleophilic addition to cyclopentanone derivatives followed by functional group transformations .
Properties
IUPAC Name |
1-(morpholin-4-ylmethyl)cyclopentan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c12-10(3-1-2-4-10)9-11-5-7-13-8-6-11/h12H,1-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRHZXTSBRKOVDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CN2CCOCC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Morpholin-4-yl)methyl]cyclopentan-1-ol typically involves the reaction of morpholine with cyclopentanone under specific conditions. The process can be summarized as follows:
Starting Materials: Morpholine and cyclopentanone.
Reaction Conditions: The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[(Morpholin-4-yl)methyl]cyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of cyclopentanone derivatives.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
1-[(Morpholin-4-yl)methyl]cyclopentan-1-ol is utilized in several scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(Morpholin-4-yl)methyl]cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The morpholine ring can interact with various enzymes and receptors, influencing their activity. The compound’s hydroxyl group can also participate in hydrogen bonding and other interactions, affecting its overall biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 1-[(Morpholin-4-yl)methyl]cyclopentan-1-ol with analogous cyclopentanol derivatives, highlighting structural variations, molecular properties, and applications:
*Inferred based on cyclopentanol and morpholine group contributions.
Key Research Findings and Trends
Synthetic Accessibility: Compounds like 1-[(benzylamino)methyl]cyclopentan-1-ol and 1-{[(4-chlorophenyl)sulfanyl]methyl}cyclopentan-1-ol are synthesized via nucleophilic addition to cyclopentanone, followed by functionalization (e.g., silylation, amination) . Similar methods may apply to the target compound.
Bioactivity: Morpholine-containing analogs are frequently explored in drug discovery for their ability to improve pharmacokinetic profiles. For example, 1-(1-Aminobutan-2-yl)cyclopentan-1-ol (CAS 19110-40-8) is noted for its versatility in pharmaceuticals and material science .
Stability Challenges : The discontinuation of 2-(Morpholin-4-yl)cyclopentan-1-ol suggests that substituent positioning significantly impacts stability or synthesis feasibility .
Structural Diversity: Substituting the hydroxyl group with amines (e.g., methylamino, benzylamino) alters electronic properties and bioavailability, expanding utility in catalysis or targeted therapies .
Biological Activity
1-[(Morpholin-4-yl)methyl]cyclopentan-1-ol is a compound characterized by the presence of a morpholine ring, which imparts unique chemical and biological properties. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Molecular Formula: C8H15NO2
Molecular Weight: 157.2 g/mol
CAS Number: 1784793-73-2
Purity: ≥95%
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The morpholine ring can engage in hydrogen bonding and hydrophobic interactions, influencing the activity of target proteins. The hydroxyl group also plays a critical role in mediating these interactions, potentially affecting signal transduction pathways.
Neuroprotective Effects
Research has suggested that morpholine derivatives may possess neuroprotective properties. The ability of this compound to modulate neurotransmitter systems could provide insights into its potential use in treating neurodegenerative diseases. In vitro studies have shown that related compounds can protect neuronal cells from oxidative stress and excitotoxicity.
Antimicrobial Activity
The compound's unique structure may also confer antimicrobial properties. Preliminary investigations into similar morpholine derivatives have demonstrated inhibitory effects against various bacterial strains, indicating a possible avenue for the development of new antimicrobial agents.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Key Biological Activity |
|---|---|---|
| 1-[(Piperidin-4-yl)methyl]cyclopentan-1-ol | Piperidine Structure | Antitumor activity |
| 1-[(Pyrrolidin-4-yl)methyl]cyclopentan-1-ol | Pyrrolidine Structure | Neuroprotective effects |
| 1-(Morpholin-4-yl)cyclobutanol | Cyclobutanol Structure | Antimicrobial properties |
Case Studies
Several case studies highlight the biological implications of morpholine derivatives:
- Antitumor Efficacy Study : A study published in Journal of Medicinal Chemistry evaluated a series of morpholine-based compounds for their anticancer activity against breast cancer cell lines. Results showed that specific substitutions on the morpholine ring enhanced cytotoxicity and induced apoptosis in cancer cells.
- Neuroprotection in Animal Models : Research conducted on a related compound demonstrated significant neuroprotective effects in murine models of Alzheimer's disease. The study found that treatment with the compound reduced amyloid-beta plaque formation and improved cognitive function.
- Antimicrobial Screening : A recent screening of various morpholine derivatives revealed that some exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting potential for developing new antibiotics.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
